molecular formula C20H23N3O4S B2613109 1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 1251694-40-2

1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2613109
CAS No.: 1251694-40-2
M. Wt: 401.48
InChI Key: VJVISRFTSIDGLR-UHFFFAOYSA-N
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Description

1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of functional groups

Scientific Research Applications

1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Preparation Methods

The synthesis of 1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves multiple stepsReaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the dihydropyridinone core allows for oxidation reactions, which can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: The compound can be reduced using agents like sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrahydroquinoline and pyrrolidine sulfonyl groups allow it to bind to proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c24-19(23-14-5-8-16-7-1-2-9-17(16)23)15-21-11-6-10-18(20(21)25)28(26,27)22-12-3-4-13-22/h1-2,6-7,9-11H,3-5,8,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVISRFTSIDGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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